Tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate is a complex organic compound characterized by its unique structural features. It consists of a pyrido[3,4-b][1,4]oxazine core, which is a bicyclic structure containing both nitrogen and oxygen atoms. The compound has a tert-butyl group and a trimethylsilyl ethynyl substituent, contributing to its chemical reactivity and solubility properties. Its molecular formula is C₁₇H₂₄N₂O₃Si, with a molecular weight of approximately 332.47 g/mol .
The synthesis of tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate typically involves several steps:
Tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate has potential applications in:
Interaction studies involving this compound could focus on:
Several compounds share structural similarities with tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Methyl 5-isopropoxy-1H-indole-2-carboxylate | Indole core with carboxylate | Known for its neuroprotective effects |
5-Ethynylpyridine | Pyridine with ethynyl group | Exhibits strong ligand properties |
2-Aminoquinoline derivatives | Quinoline structure with amino groups | Notable for antibacterial activity |
These compounds highlight the diversity within heterocyclic chemistry and the unique attributes that tert-butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate brings to the field. Its unique combination of functional groups and structural features positions it as a valuable candidate for further research and application development.